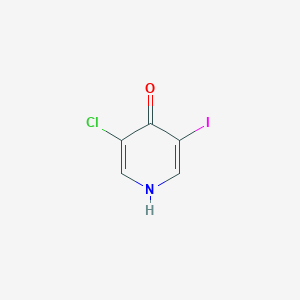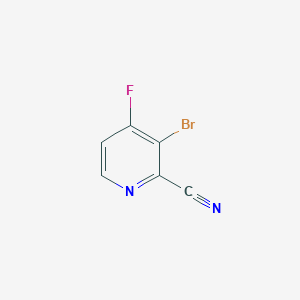
3-bromo-4-fluoropyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluoropyridine-2-carbonitrile is a heterocyclic organic compound with the chemical formula C6H2BrFN2 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atom at position 2 is replaced by a cyano group
Métodos De Preparación
The synthesis of 3-bromo-4-fluoropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination and fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures to fluorinate pyridine, resulting in a mixture of fluorinated pyridines .
Análisis De Reacciones Químicas
3-Bromo-4-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, and reduction reactions. Common reagents used in these reactions include palladium catalysts, tetrabutylammonium fluoride, and dimethylformamide. Major products formed from these reactions include substituted pyridines and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-Bromo-4-fluoropyridine-2-carbonitrile has several applications in scientific research. It is used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its fluorinated and brominated derivatives are valuable intermediates in the development of drugs and pesticides. Additionally, this compound is used in the synthesis of fluorescent dyes and imaging agents for biological applications .
Mecanismo De Acción
The mechanism of action of 3-bromo-4-fluoropyridine-2-carbonitrile involves its interaction with molecular targets through its bromine, fluorine, and cyano groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, allowing the compound to modify biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Bromo-4-fluoropyridine-2-carbonitrile can be compared with other similar compounds, such as 3-fluoro-2-pyridinecarbonitrile and 2-bromo-5-fluoropyridine. These compounds share similar structural features, such as the presence of fluorine and bromine atoms on the pyridine ring. this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .
Propiedades
IUPAC Name |
3-bromo-4-fluoropyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGNXYRPZRMYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
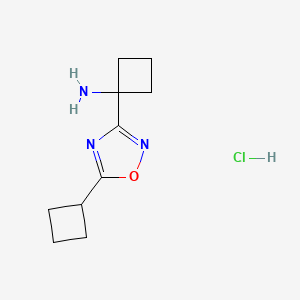
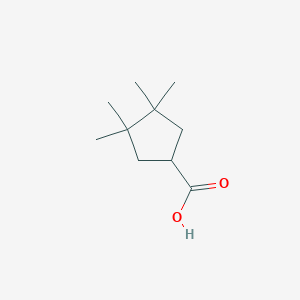
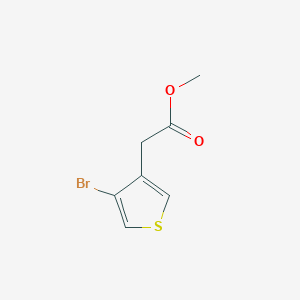
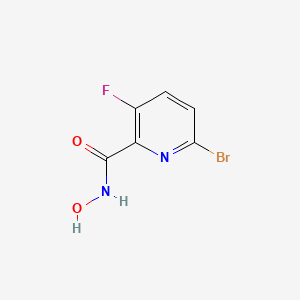
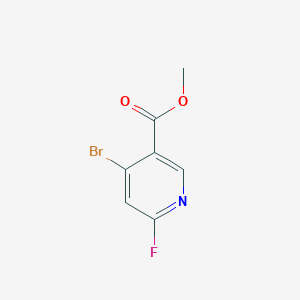
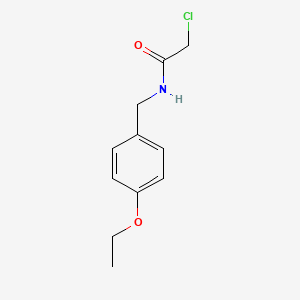
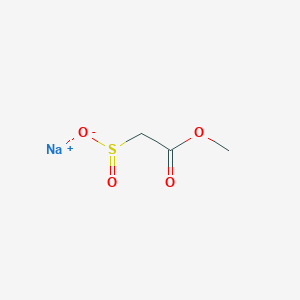
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)
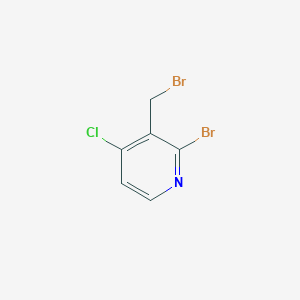
![3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride](/img/structure/B6601762.png)
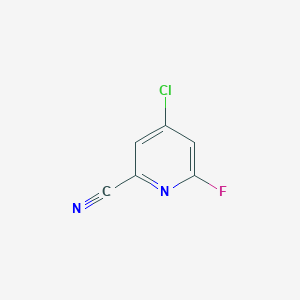
amine](/img/structure/B6601780.png)
